Carnitine hydrochloride

説明

BenchChem offers high-quality Carnitine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carnitine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

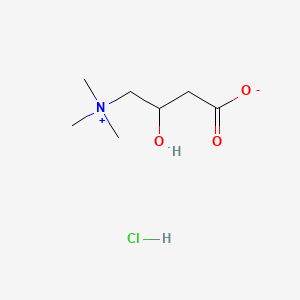

Structure

3D Structure of Parent

特性

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045850 | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-05-2, 56-99-5 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Crucial Role of L-Carnitine in Mitochondrial Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a conditionally essential nutrient that plays a central role in cellular energy metabolism. Its primary and most well-understood function is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process, known as the carnitine shuttle, is a critical pathway for energy production in tissues with high energy demands, such as skeletal and cardiac muscle. The shuttle involves a coordinated series of enzymatic reactions and transport steps, and its regulation is intricately linked to the overall metabolic state of the cell. Dysregulation of the carnitine shuttle is implicated in a variety of metabolic diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the biological role of L-carnitine in fatty acid transport, detailing the molecular mechanisms, key enzymatic players, regulatory pathways, and experimental methodologies used to study this vital process.

Introduction

Cellular energy homeostasis is maintained through the catabolism of various fuel sources, including glucose, amino acids, and fatty acids. Fatty acids represent a highly efficient energy reserve, and their oxidation in the mitochondria is a key source of ATP, particularly during periods of fasting or prolonged exercise.[1] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA).[2][3] L-carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a small, water-soluble molecule that acts as a carrier to facilitate the transport of LCFAs across this barrier.[4][5] This transport system, the carnitine shuttle, is indispensable for the utilization of LCFAs as an energy source.

This guide will explore the intricate workings of the carnitine shuttle, from the initial activation of fatty acids to their eventual entry into the β-oxidation pathway. We will delve into the structure and function of the key enzymes involved, the complex regulatory mechanisms that govern the shuttle's activity, and the clinical implications of its dysfunction. Furthermore, we will provide detailed experimental protocols for the investigation of this critical metabolic pathway.

The Carnitine Shuttle: A Step-by-Step Mechanism

The transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle is a four-step process involving three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3][4]

Step 1: Esterification by Carnitine Palmitoyltransferase I (CPT1)

Once inside the cell, long-chain fatty acids are activated to their CoA esters (acyl-CoA) in the cytosol. CPT1, an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine and releasing free Coenzyme A.[1][6] This is the rate-limiting step of fatty acid oxidation and a major point of regulation.[1]

Step 2: Translocation across the Inner Mitochondrial Membrane by Carnitine-Acylcarnitine Translocase (CACT)

The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT.[7][8] This transport occurs via an antiport mechanism, where one molecule of acylcarnitine is imported into the matrix in exchange for one molecule of free L-carnitine being exported out.[9]

Step 3: Re-esterification by Carnitine Palmitoyltransferase II (CPT2)

Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[10][11] It transfers the acyl group from acylcarnitine back to Coenzyme A, reforming acyl-CoA within the mitochondrial matrix and regenerating free L-carnitine.[12]

Step 4: Entry into β-Oxidation

The reformed acyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons at a time, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production. The regenerated L-carnitine is transported back to the cytosol by CACT to participate in another round of fatty acid transport.

Key Enzymes and Transporters: Structure and Function

The efficiency and specificity of the carnitine shuttle are dictated by the unique properties of its protein components.

Carnitine Palmitoyltransferase I (CPT1)

CPT1 exists in three isoforms with distinct tissue distributions and regulatory properties: CPT1A (liver isoform), CPT1B (muscle and heart isoform), and CPT1C (brain isoform).[1] Structurally, CPT1 is an integral membrane protein with an N-terminal regulatory domain and a C-terminal catalytic domain.[1][13] The N-terminal domain is crucial for the enzyme's sensitivity to its primary allosteric inhibitor, malonyl-CoA.[1]

Carnitine-Acylcarnitine Translocase (CACT)

CACT is a member of the mitochondrial carrier family and is essential for the transport of acylcarnitines into the mitochondria in exchange for free carnitine.[9][14] While a high-resolution crystal structure is not yet available, its gene, SLC25A20, has been characterized, and it is known to be an integral protein of the inner mitochondrial membrane.[8][14]

Carnitine Palmitoyltransferase II (CPT2)

The crystal structure of rat CPT2 has been solved, revealing a monomeric protein that shares structural similarity with other carnitine acyltransferases.[4][10][11][15] The structure provides insights into substrate binding and specificity, and a unique hydrophobic surface patch is thought to mediate its association with the inner mitochondrial membrane.[4][11]

Regulation of the Carnitine Shuttle

The rate of fatty acid transport into the mitochondria is tightly regulated to match the cell's energy demands and to prevent futile cycling between fatty acid synthesis and oxidation.

Malonyl-CoA: The Key Allosteric Inhibitor

The primary and most immediate level of regulation occurs through the allosteric inhibition of CPT1 by malonyl-CoA.[16] Malonyl-CoA is the first committed intermediate in the synthesis of long-chain fatty acids.[16] When fatty acid synthesis is active (e.g., in the fed state), cytosolic malonyl-CoA levels are high, which inhibits CPT1 and prevents the newly synthesized fatty acids from being immediately oxidized in the mitochondria.[16] Conversely, during fasting or exercise, when fatty acid oxidation is required for energy, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for increased fatty acid transport and oxidation.

The sensitivity of CPT1 isoforms to malonyl-CoA inhibition varies, with CPT1B being significantly more sensitive than CPT1A.[17] This differential sensitivity reflects the different metabolic roles of the tissues in which they are predominantly expressed.

Upstream Regulation of Malonyl-CoA Levels

The concentration of malonyl-CoA is determined by the activity of Acetyl-CoA Carboxylase (ACC), the enzyme that synthesizes it. ACC activity is, in turn, regulated by hormonal and metabolic signals.

-

Insulin (B600854): In the fed state, high insulin levels lead to the dephosphorylation and activation of ACC, promoting malonyl-CoA synthesis and thus inhibiting fatty acid oxidation.[18][19][20][21]

-

Glucagon (B607659) and Epinephrine (B1671497): During fasting or stress, glucagon and epinephrine trigger signaling cascades that lead to the phosphorylation and inactivation of ACC, lowering malonyl-CoA levels and promoting fatty acid oxidation.[18][19][20][22]

-

AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. When the AMP/ATP ratio is high (indicating low energy status), AMPK is activated and phosphorylates and inactivates ACC.[2][23][24] This leads to a decrease in malonyl-CoA, thereby stimulating fatty acid oxidation to replenish ATP levels.[25]

Data Presentation

Table 1: Inhibitory Potency of Malonyl-CoA on CPT1 Isoforms

| Isoform | Species/System | IC50 of Malonyl-CoA (µM) | Reference |

| CPT1A | Mouse (expressed in S. cerevisiae) | 116 | [17] |

| CPT1B | Mouse (expressed in S. cerevisiae) | 0.29 | [17] |

| CPT1A | Rat | 1.9 | [17] |

| CPT1B | Human | 0.097 | [17] |

| CPT1B | Untrained Human Skeletal Muscle | 0.49 ± 0.17 | [26] |

| CPT1B | Trained Human Skeletal Muscle | 0.17 ± 0.04 | [26] |

Note: IC50 values can be influenced by experimental conditions, such as the concentration of the substrate palmitoyl-CoA.[17]

Experimental Protocols

Measurement of CPT1 Enzyme Activity (Radiochemical Assay)

This method directly measures the enzymatic activity of CPT1 by quantifying the rate of product formation.[17]

Principle: The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine, catalyzed by CPT1. The resulting radiolabeled acylcarnitine is then separated from the unreacted radiolabeled acyl-CoA and quantified by liquid scintillation counting.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing buffer (e.g., HEPES, pH 7.4), BSA (fatty acid-free), L-carnitine, and the CPT1 inhibitor malonyl-CoA (for inhibition studies).

-

Enzyme Source: Use isolated mitochondria or cell lysates containing CPT1.

-

Initiation of Reaction: Start the reaction by adding radiolabeled acyl-CoA (e.g., [1-¹⁴C]palmitoyl-CoA) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation of Product: Separate the radiolabeled acylcarnitine from the unreacted acyl-CoA using a method such as solid-phase extraction or solvent extraction.

-

Quantification: Quantify the radioactivity of the acylcarnitine fraction using a liquid scintillation counter.

-

Calculation: Calculate the CPT1 activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Measurement of Fatty Acid Oxidation (FAO) using Radiolabeled Substrates

This method assesses the complete pathway of fatty acid oxidation by measuring the production of metabolic end products.[27][28]

Principle: Cells or tissues are incubated with a radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitate). The rate of FAO is determined by measuring the amount of ¹⁴CO₂ (from the complete oxidation in the TCA cycle) and ¹⁴C-labeled acid-soluble metabolites (ASMs, representing β-oxidation intermediates) produced.

Protocol:

-

Cell/Tissue Preparation: Use cultured cells or freshly isolated tissue homogenates.

-

Substrate Preparation: Prepare a solution of radiolabeled palmitate complexed with BSA.

-

Incubation: Incubate the cells/tissue with the radiolabeled substrate in a sealed system that allows for the trapping of CO₂.

-

CO₂ Trapping: Trap the produced ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a strong base).

-

Separation of ASMs: After incubation, precipitate the macromolecules with a strong acid and collect the acid-soluble supernatant containing the ASMs.

-

Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the ASMs using liquid scintillation counting.

-

Normalization: Normalize the results to the amount of protein or cell number.

Measurement of CPT1-Mediated Respiration in Permeabilized Cells

This protocol uses high-resolution respirometry to assess CPT1-dependent oxygen consumption.[29][30][31][32]

Principle: The plasma membrane of cultured cells is selectively permeabilized, allowing for the direct delivery of substrates to the mitochondria. The rate of oxygen consumption is then measured in response to the addition of a long-chain fatty acyl-CoA and L-carnitine.

Protocol:

-

Cell Culture: Plate cells in a Seahorse XF cell culture microplate.

-

Permeabilization: Permeabilize the cell membrane using a mild detergent (e.g., saponin) or a pore-forming toxin (e.g., perfringolysin O).

-

Respirometry Assay:

-

Measure the basal oxygen consumption rate (OCR).

-

Inject a long-chain fatty acyl-CoA (e.g., palmitoyl-CoA) and L-carnitine to initiate CPT1-mediated FAO and measure the increase in OCR.

-

To confirm CPT1 dependence, the CPT1 inhibitor etomoxir (B15894) can be injected to observe the subsequent decrease in OCR.

-

-

Data Analysis: Normalize the OCR data to cell number or protein content.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

Caption: Regulation of CPT1 by Malonyl-CoA and Upstream Signaling.

Caption: Experimental Workflow for Measuring Fatty Acid Oxidation.

Conclusion

The L-carnitine-dependent transport of long-chain fatty acids into the mitochondria is a fundamental process for cellular energy production. The carnitine shuttle, with its key components CPT1, CACT, and CPT2, provides a tightly regulated mechanism for controlling the flux of fatty acids into the β-oxidation pathway. The intricate regulation of this shuttle, primarily through the inhibition of CPT1 by malonyl-CoA, ensures that fatty acid oxidation is responsive to the cell's hormonal and energetic status. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers and drug development professionals seeking to address metabolic diseases associated with dysregulated fatty acid metabolism. Further research into the structure-function relationships of the carnitine shuttle components and their interactions will undoubtedly reveal new avenues for therapeutic intervention.

References

- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 2. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Carnitine-acylcarnitine translocase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural model of carnitine palmitoyltransferase I based on the carnitine acetyltransferase crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The structure and organization of the human carnitine/acylcarnitine translocase (CACT1) gene2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. portlandpress.com [portlandpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Acute hormonal control of acetyl-CoA carboxylase. The roles of insulin, glucagon, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Glucagon regulates ACC activity in adipocytes through the CAMKKβ/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 24. portlandpress.com [portlandpress.com]

- 25. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo [mdpi.com]

- 26. Sensitivity of CPT I to malonyl-CoA in trained and untrained human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. | Sigma-Aldrich [sigmaaldrich.com]

- 31. researchgate.net [researchgate.net]

- 32. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Chemical Properties and Structure of L-Carnitine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine hydrochloride is the hydrochloride salt of L-carnitine, a quaternary ammonium (B1175870) compound endogenously synthesized from the amino acids lysine (B10760008) and methionine.[1] It plays a critical role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[2][3] This vital function has positioned L-carnitine and its derivatives as subjects of intense research in various therapeutic areas, including cardiovascular diseases, metabolic disorders, and neuroprotection.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological signaling pathways of L-carnitine hydrochloride, tailored for professionals in research and drug development.

Chemical Structure and Properties

L-carnitine hydrochloride is a white crystalline powder, which is known to be hygroscopic.[5][6] It is highly soluble in water and slightly soluble in ethanol, but insoluble in acetone.[5][7]

Table 1: Physicochemical Properties of L-Carnitine Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆ClNO₃ | [8] |

| Molecular Weight | 197.66 g/mol | [8] |

| Appearance | White crystalline powder | [5][7] |

| Melting Point | 137-141 °C | [9][10] |

| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in acetone | [5][7] |

| Specific Rotation [α]D²⁰ | -21.0° to -25.0° (c=1, H₂O) | [9][11] |

| pKa (Carboxylic Acid) | ~3.8 (estimated) | N/A |

Table 2: Spectroscopic Data for L-Carnitine Hydrochloride

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (D₂O) | δ 4.56 (m, 1H, -CH(OH)-), 3.42 (d, 2H, -CH₂-N⁺), 3.22 (s, 9H, -N⁺(CH₃)₃), 2.43 (d, 2H, -CH₂-COOH) | [12][13] |

| ¹³C NMR (D₂O) | δ 180.8 (C=O), 73.9 (-CH₂-N⁺), 66.8 (-CH(OH)-), 56.8 (-N⁺(CH₃)₃), 45.7 (-CH₂-COOH) | [8][13] |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3247 (O-H stretch), ~1726 (C=O stretch of carboxylic acid), ~1093, ~1069 (C-O stretch) | [14] |

| Mass Spectrometry (ESI-MS) | Precursor Ion [M+H]⁺: m/z 162.11. Major Fragment Ions: m/z 103.04, 85.03, 60.08 | [15][16] |

Biological Signaling Pathways

L-carnitine's primary role as a facilitator of fatty acid transport has significant downstream effects on cellular signaling, particularly in pathways governing lipid metabolism and energy homeostasis.

Fatty Acid Transport and β-Oxidation

The transport of long-chain fatty acids into the mitochondria is a multi-step process heavily reliant on L-carnitine. This pathway, often referred to as the "carnitine shuttle," is essential for cellular energy production from lipids.

Regulation of Lipid Metabolism and Gene Expression

L-carnitine supplementation has been shown to modulate the expression of key genes involved in lipid metabolism through its interaction with peroxisome proliferator-activated receptors (PPARs) and their coactivators.[7][17]

References

- 1. L-carnitine(541-15-1)IR [chemicalbook.com]

- 2. O-Acetyl-L-carnitine hydrochloride(5080-50-2) IR Spectrum [chemicalbook.com]

- 3. Effect of Genistein and L-Carnitine and Their Combination on Gene Expression of Hepatocyte HMG-COA Reductase and LDL Receptor in Experimental Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

- 5. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nmr-bio.com [nmr-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. DL-Carnitine hydrochloride(461-05-2) 13C NMR spectrum [chemicalbook.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. O-Acetyl-L-carnitine hydrochloride(5080-50-2) 1H NMR spectrum [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. bmse000211 L(-)-Carnitine at BMRB [bmrb.io]

- 14. echemi.com [echemi.com]

- 15. scispace.com [scispace.com]

- 16. massbank.eu [massbank.eu]

- 17. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Carnitine Hydrochloride as a Co-factor for β-Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-oxidation is the central metabolic process for the catabolism of fatty acids to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for energy production in the form of ATP. This process is particularly vital in tissues with high energy demands, such as skeletal and cardiac muscle. The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs, is a critical and tightly regulated step. This transport is facilitated by the carnitine shuttle, a system that relies on the stereospecific molecule L-carnitine. This technical guide will delve into the pivotal role of carnitine in β-oxidation, with a specific focus on the stereoisomer (R)-carnitine hydrochloride and its function not as a co-factor but as a competitive inhibitor of this crucial metabolic pathway.

The Carnitine Shuttle: Mechanism of L-Carnitine in Fatty Acid Transport

The mitochondrial inner membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the biological system responsible for their translocation into the mitochondrial matrix.[1][2][3] This multi-step process involves three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of the acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of L-carnitine, forming acyl-L-carnitine.[4][5]

-

Carnitine-Acylcarnitine Translocase (CACT): This carrier protein, situated in the inner mitochondrial membrane, facilitates the transport of acyl-L-carnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[2][3]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from acyl-L-carnitine to coenzyme A to reform fatty acyl-CoA within the matrix. The liberated L-carnitine is then transported back to the cytosol by CACT.[1][3]

The regenerated fatty acyl-CoA in the mitochondrial matrix is then available for the enzymatic cascade of β-oxidation.

Caption: The Carnitine Shuttle Pathway.

Stereospecificity of Carnitine in β-Oxidation

Carnitine is a chiral molecule, existing as two stereoisomers: (L)-carnitine and (D)-carnitine, which corresponds to (S)- and (R)-carnitine, respectively, in the Cahn-Ingold-Prelog nomenclature. The biological activity of carnitine is highly stereospecific. (L)-Carnitine is the naturally occurring and biologically active isomer that serves as the substrate for the carnitine palmitoyltransferases.[4]

In contrast, (R)-carnitine (D-carnitine) is biologically inactive as a co-factor for β-oxidation.[4] Moreover, it can act as a competitive inhibitor of the carnitine shuttle system. The hydrochloride salt, (R)-Carnitine hydrochloride, is a common and stable form used in experimental settings.

(R)-Carnitine Hydrochloride as an Inhibitor of β-Oxidation

(R)-Carnitine hydrochloride exerts its inhibitory effect on β-oxidation primarily through competitive inhibition of the enzymes of the carnitine shuttle, particularly CPT1. By competing with the endogenous (L)-carnitine for the active site of CPT1, (R)-carnitine reduces the formation of acyl-L-carnitine, thereby limiting the transport of long-chain fatty acids into the mitochondria. This leads to a decrease in the rate of β-oxidation.

Caption: Competitive Inhibition by (R)-Carnitine.

Quantitative Analysis of (R)-Carnitine Inhibition

The inhibitory effect of (R)-Carnitine hydrochloride on β-oxidation can be quantified by measuring its impact on the activity of key enzymes like CPT1 and on the overall rate of fatty acid oxidation in cellular or mitochondrial preparations.

Table 1: Illustrative Dose-Dependent Inhibition of CPT1 Activity by (R)-Carnitine Hydrochloride

| (R)-Carnitine HCl Concentration (mM) | CPT1 Activity (% of Control) | Standard Deviation |

| 0 | 100 | ± 5.2 |

| 0.1 | 85 | ± 4.8 |

| 0.5 | 62 | ± 3.9 |

| 1.0 | 45 | ± 3.1 |

| 5.0 | 20 | ± 2.5 |

| 10.0 | 8 | ± 1.7 |

Table 2: Illustrative Effect of (R)-Carnitine Hydrochloride on Palmitate Oxidation in Isolated Mitochondria

| Treatment | Palmitate Oxidation Rate (nmol/min/mg protein) | % Inhibition | Standard Deviation |

| Control (L-Carnitine only) | 15.2 | 0 | ± 1.1 |

| + 1 mM (R)-Carnitine HCl | 8.9 | 41.4 | ± 0.8 |

| + 5 mM (R)-Carnitine HCl | 4.1 | 73.0 | ± 0.5 |

| + 10 mM (R)-Carnitine HCl | 1.9 | 87.5 | ± 0.3 |

Experimental Protocols

Measurement of Fatty Acid Oxidation Rate

This protocol describes the measurement of the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4)

-

[1-14C]Palmitate

-

L-Carnitine

-

(R)-Carnitine hydrochloride

-

Coenzyme A

-

ATP

-

Malate

-

Perchloric acid

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare mitochondrial suspensions in ice-cold respiration buffer.

-

Set up reaction tubes containing respiration buffer, ATP, Coenzyme A, and malate.

-

Add varying concentrations of (R)-Carnitine hydrochloride to the respective experimental tubes.

-

Add a fixed concentration of L-Carnitine to all tubes.

-

Initiate the reaction by adding the mitochondrial suspension followed by [1-14C]Palmitate.

-

Incubate the tubes at 37°C with shaking for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding perchloric acid.

-

Capture the released 14CO2 in a trapping agent (e.g., a filter paper soaked in NaOH) placed in a sealed vial.

-

Centrifuge the reaction tubes to pellet the precipitated protein.

-

Measure the radioactivity of the trapped 14CO2 and the acid-soluble metabolites in the supernatant using a scintillation counter.

-

Calculate the rate of fatty acid oxidation based on the amount of radiolabel incorporated into CO2 and acid-soluble products.

Caption: Experimental Workflow for β-Oxidation Assay.

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This assay measures the forward reaction of CPT1, which is the formation of palmitoyl-L-[3H]carnitine from palmitoyl-CoA and L-[3H]carnitine.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, pH 7.4)

-

Palmitoyl-CoA

-

L-[methyl-3H]carnitine

-

(R)-Carnitine hydrochloride

-

Bovine serum albumin (BSA), fatty acid-free

-

Perchloric acid

-

Butanol

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare mitochondrial suspensions in assay buffer.

-

Pre-incubate the mitochondria with varying concentrations of (R)-Carnitine hydrochloride.

-

Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-3H]carnitine.

-

Incubate for a specific time at 37°C.

-

Stop the reaction with perchloric acid.

-

Extract the radiolabeled palmitoylcarnitine (B157527) with butanol.

-

Measure the radioactivity in the butanol phase using a scintillation counter.

-

Calculate CPT1 activity as nmol of product formed per minute per mg of mitochondrial protein.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of various acylcarnitine species.

Materials:

-

Plasma, tissue homogenates, or cell lysates

-

Internal standards (deuterated acylcarnitines)

-

Methanol

-

Formic acid

-

Butanol

-

Acetyl chloride

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Precipitate proteins from the biological sample using acetonitrile containing a mixture of deuterated internal standards.

-

Centrifuge and collect the supernatant.

-

Evaporate the supernatant to dryness under nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in butanolic HCl (prepared by adding acetyl chloride to butanol) to convert acylcarnitines to their butyl esters.

-

Heat the samples to complete the derivatization.

-

Evaporate the butanolic HCl.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Perform chromatographic separation of the different acylcarnitine butyl esters.

-

Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

-

Calculate the concentration of each acylcarnitine species by comparing its peak area to that of its corresponding deuterated internal standard.

-

Conclusion

While (L)-carnitine is an indispensable co-factor for mitochondrial β-oxidation, its stereoisomer, (R)-carnitine, does not facilitate this process. Instead, (R)-carnitine hydrochloride acts as a competitive inhibitor of the carnitine shuttle, primarily by competing with (L)-carnitine for the active site of CPT1. This inhibition leads to a reduction in the transport of long-chain fatty acids into the mitochondria and a subsequent decrease in the rate of β-oxidation. The detailed experimental protocols provided in this guide offer robust methods for investigating the effects of (R)-carnitine and other potential modulators of fatty acid metabolism. A thorough understanding of the stereospecificity of carnitine and the inhibitory potential of its (R)-isomer is crucial for researchers and drug development professionals working in the fields of metabolism, metabolic disorders, and therapeutics targeting fatty acid oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]

The Discovery and Metabolic Elucidation of Carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine, a quaternary ammonium (B1175870) compound, is a pivotal molecule in cellular metabolism, primarily recognized for its indispensable role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides an in-depth exploration of the discovery of carnitine and the historical progression of research that unveiled its critical function in metabolic pathways. The document details the seminal experiments, presents key quantitative data, and outlines the experimental protocols that were instrumental in shaping our understanding of carnitine's metabolic significance.

A Historical Timeline of Carnitine Research

The journey to understanding carnitine's role in metabolism spans over half a century, marked by key discoveries that transformed it from a mere "muscle constituent" to a crucial player in cellular bioenergetics.

-

1905: The Discovery. Carnitine was first isolated from meat extracts by Russian scientists Gulewitsch and Krimberg, who named it after the Latin word for flesh, "carnis"[1].

-

1927: Structure Elucidation. The chemical structure of carnitine (β-hydroxy-γ-trimethylaminobutyric acid) was determined.

-

1947: The "Vitamin BT" Connection. Fraenkel discovered that a substance required for the growth of the mealworm Tenebrio molitor, which he named vitamin BT, was identical to carnitine. This led to the initial misclassification of carnitine as a vitamin for higher organisms[2].

-

Late 1950s - Early 1960s: Unveiling the Metabolic Function. The pivotal work of Irving Fritz and Jon Bremer established the fundamental role of carnitine in fatty acid oxidation. Their experiments demonstrated that carnitine was essential for the oxidation of long-chain fatty acids by isolated mitochondria[3].

-

1960s: The Carnitine Shuttle Hypothesis. The concept of the "carnitine shuttle" began to take shape, proposing a mechanism by which carnitine facilitates the transport of fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to long-chain acyl-CoA esters[4][5][6].

-

1970s and beyond: Enzymatic and Transporter Characterization. The individual components of the carnitine shuttle system, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), were identified, purified, and their kinetic properties characterized[7][8]. The genetic basis of carnitine deficiencies also began to be understood.

The Carnitine Shuttle System: A Mechanistic Overview

The transport of long-chain fatty acids into the mitochondrial matrix is a critical rate-limiting step in their oxidation. This process is mediated by the carnitine shuttle, which consists of three key enzymatic and transport proteins located in the mitochondrial membranes.

Quantitative Data in Carnitine Research

Carnitine and Acylcarnitine Concentrations in Human Tissues

The concentration of carnitine and its acylated derivatives varies significantly across different human tissues, reflecting their metabolic activity and reliance on fatty acid oxidation. Skeletal and cardiac muscles, which heavily depend on fatty acids for energy, have the highest concentrations[9][10].

| Tissue | Free Carnitine (nmol/g wet weight) | Acylcarnitine (nmol/g wet weight) | Total Carnitine (nmol/g wet weight) | Reference |

| Skeletal Muscle | 3,000 - 5,000 | 500 - 1,000 | 3,500 - 6,000 | [11] |

| Heart | 2,000 - 3,000 | 1,000 - 2,000 | 3,000 - 5,000 | [11] |

| Liver | 500 - 1,000 | 100 - 300 | 600 - 1,300 | [12] |

| Kidney | 200 - 400 | 50 - 150 | 250 - 550 | [10] |

| Brain | 50 - 100 | 10 - 30 | 60 - 130 | [9] |

| Plasma | 30 - 60 (µmol/L) | 5 - 15 (µmol/L) | 35 - 75 (µmol/L) | [12] |

Kinetic Parameters of Carnitine Shuttle Enzymes

The efficiency of the carnitine shuttle is determined by the kinetic properties of its constituent enzymes and transporter.

| Enzyme/Transporter | Substrate | Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| CPT1A (Liver type) | L-Carnitine | Rat Liver | 30 - 50 | 2 - 4 | [13] |

| Palmitoyl-CoA | Rat Liver | 20 - 40 | - | [13] | |

| CPT1B (Muscle type) | L-Carnitine | Rat Skeletal Muscle | 300 - 500 | 1 - 2 | [13] |

| Palmitoyl-CoA | Rat Skeletal Muscle | 10 - 20 | - | [13] | |

| CPT2 | L-Carnitine | Bovine Heart | ~230 | - | [14] |

| Palmitoylcarnitine | Bovine Heart | ~130 | 10 - 15 | [14] | |

| CACT | L-Carnitine | Rat Heart | 380 - 1500 | 0.20 - 0.34 | [1] |

| Palmitoylcarnitine | Rat Heart | ~30 | - | [1] |

Key Experimental Protocols in Carnitine Research

The Fritz Experiment: Demonstrating Carnitine's Role in Fatty Acid Oxidation (circa 1959)

This foundational experiment provided the first direct evidence that carnitine stimulates the oxidation of long-chain fatty acids in isolated mitochondria.

Objective: To determine the effect of L-carnitine on the oxidation of [1-¹⁴C]palmitate by isolated rat liver mitochondria.

Methodology:

-

Mitochondrial Isolation: Rat liver mitochondria were isolated by differential centrifugation in a sucrose (B13894) buffer.

-

Incubation Medium: Mitochondria were incubated in a medium containing:

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

MgCl₂

-

ATP

-

Coenzyme A

-

[1-¹⁴C]palmitate complexed to albumin

-

-

Experimental Groups:

-

Control: Incubation medium with mitochondria.

-

Experimental: Incubation medium with mitochondria and L-carnitine (varied concentrations).

-

-

Incubation: The reaction mixtures were incubated at 37°C with shaking.

-

Measurement of Oxidation: Fatty acid oxidation was quantified by measuring the production of ¹⁴CO₂. The reaction was stopped with trichloroacetic acid, and the evolved ¹⁴CO₂ was trapped in a hyamine hydroxide (B78521) solution and measured by liquid scintillation counting.

Results: The addition of L-carnitine markedly stimulated the production of ¹⁴CO₂ from [1-¹⁴C]palmitate in a dose-dependent manner, indicating that carnitine is essential for the mitochondrial oxidation of long-chain fatty acids.

Radioenzymatic Assay for L-Carnitine Quantification

This highly sensitive and specific method became a standard for measuring carnitine concentrations in biological samples.

Principle: The assay is based on the conversion of L-carnitine to [¹⁴C]acetyl-L-carnitine in the presence of [¹⁴C]acetyl-CoA and carnitine acetyltransferase (CAT). The radiolabeled product is then separated from the unreacted [¹⁴C]acetyl-CoA, and its radioactivity is measured.

Methodology:

-

Sample Preparation: Biological samples (plasma, tissue homogenates) are deproteinized, often with perchloric acid, followed by neutralization.

-

Reaction Mixture: A reaction mixture is prepared containing:

-

Buffer (e.g., Tris-HCl, pH 7.8)

-

[¹⁴C]acetyl-CoA

-

N-ethylmaleimide (to inhibit enzymes that might degrade acetyl-CoA)

-

-

Enzyme Reaction:

-

The sample is added to the reaction mixture.

-

The reaction is initiated by adding carnitine acetyltransferase (CAT).

-

The mixture is incubated to allow for the conversion of L-carnitine to [¹⁴C]acetyl-L-carnitine.

-

-

Separation: The reaction is stopped, and the negatively charged [¹⁴C]acetyl-CoA is separated from the positively charged [¹⁴C]acetyl-L-carnitine using an anion-exchange resin column.

-

Quantification: The eluate containing [¹⁴C]acetyl-L-carnitine is collected, and its radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the initial concentration of L-carnitine in the sample.

Conclusion

The discovery of carnitine and the subsequent elucidation of its role in fatty acid metabolism represent a landmark achievement in metabolic research. The pioneering work of scientists like Fritz and Bremer, coupled with the development of robust analytical techniques, has provided a deep understanding of the carnitine shuttle's mechanism and its physiological importance. This knowledge has been fundamental in diagnosing and managing inherited disorders of fatty acid oxidation and continues to inform research into various metabolic diseases, including obesity, diabetes, and cardiovascular conditions. The experimental frameworks and quantitative data presented in this guide serve as a testament to the rigorous scientific inquiry that has defined this field and provide a solid foundation for future investigations into the multifaceted roles of carnitine in health and disease.

References

- 1. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gclabs.co.kr [gclabs.co.kr]

- 3. Action of carnitine on long chain fatty acid oxidation by liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnitine in intermediary metabolism. The metabolism of fatty acid esters of carnitine by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine as a fatty acid carrier in intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine as a Fatty Acid Carrier in Intermediary Metabolism | Scilit [scilit.com]

- 7. Characterization of carnitine acylcarnitine translocase system of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of carnitine, acetylcarnitine, and total carnitine in tissues by high-performance liquid chromatography: the effect of exercise on carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Critical Role of Carnitine Hydrochloride in Mitochondrial Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine hydrochloride, a salt form of the essential nutrient L-carnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. This process, known as the carnitine shuttle, is a fundamental pathway for energy generation in tissues with high energy demands, such as skeletal and cardiac muscle. This technical guide provides an in-depth exploration of the molecular mechanisms by which carnitine hydrochloride facilitates mitochondrial energy production, presents quantitative data on the kinetics of the enzymes involved, and details established experimental protocols for the study of this critical metabolic pathway. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, bioenergetics, and the therapeutic potential of carnitine supplementation.

Introduction to Mitochondrial Fatty Acid Oxidation and the Carnitine Shuttle

Mitochondria are the primary sites of cellular respiration and ATP synthesis. While glucose is a major fuel source, the oxidation of fatty acids provides a significant and sustained energy supply, particularly during periods of fasting or prolonged exercise. Long-chain fatty acids, however, cannot passively diffuse across the inner mitochondrial membrane, which is impermeable to acyl-CoA esters. The carnitine shuttle is the biological system that overcomes this barrier, ensuring a steady supply of fatty acids for β-oxidation within the mitochondrial matrix.[1][2]

The shuttle system is comprised of three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine.[2]

-

Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][4]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting acylcarnitine and coenzyme A back into acyl-CoA and free L-carnitine.[5][6]

The regenerated acyl-CoA is then available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2, which subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to produce large quantities of ATP. The free carnitine is transported back to the cytosol by CACT to continue the cycle.[7]

Quantitative Data on Carnitine Shuttle Components

The efficiency of the carnitine shuttle is dictated by the kinetic properties of its constituent enzymes and transporter. The following tables summarize key quantitative data from various studies. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1)

| Parameter | Substrate | Species/Tissue | Value | Reference |

| Km | L-Carnitine | Pig Liver | 164 - 216 µM | [8] |

| Km | L-Carnitine | Pig Skeletal Muscle | ~480 µM | [8] |

| IC50 | Malonyl-CoA | Rat Liver (CPT1A) | 1.9 µM | [9] |

| IC50 | Malonyl-CoA | Human Skeletal Muscle (CPT1B) | 0.097 µM | [9] |

| IC50 | Malonyl-CoA | Mouse (expressed in S. cerevisiae) (CPT1A) | 116 µM | [9][10] |

| IC50 | Malonyl-CoA | Mouse (expressed in S. cerevisiae) (CPT1B) | 0.29 µM | [9][10] |

Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT)

| Parameter | Substrate | Species/Tissue | Value | Reference |

| Km (apparent) | Carnitine | Rat Heart Mitochondria | 0.38 - 1.50 mM | [11] |

| Vmax | Carnitine | Rat Heart Mitochondria | 0.20 - 0.34 nmol/mg·min | [11] |

| Ki | Acetylcarnitine | Rat Heart Mitochondria | 1.1 mM | [11] |

| Ki | Octanoylcarnitine | Rat Heart Mitochondria | 0.10 mM | [11] |

Table 3: Bioavailability of Oral L-Carnitine Supplementation

| Dose | Bioavailability | Reference |

| 0.5 - 6 g | 14 - 18% | [12][13] |

| Dietary L-Carnitine | 54 - 87% | [12][13] |

| 2 g | 16% | [14] |

| 6 g | 5% | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the carnitine shuttle and its components.

Isolation of Mitochondria from Cultured Cells

Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for downstream assays.

Materials:

-

Cell culture flasks (70-80% confluency)

-

Ice-cold Phosphate-Buffered Saline (PBS), Ca/Mg free

-

Hypotonic solution (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

-

Hypertonic solution (e.g., 2 M sucrose (B13894) in hypotonic solution)

-

Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 0.5 mM EDTA, pH 7.4)

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

Procedure:

-

Harvest cells from culture flasks and wash twice with ice-cold PBS.

-

Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in hypotonic solution and incubate on ice for 10-15 minutes to allow cells to swell.

-

Homogenize the swollen cells using a pre-chilled Potter-Elvehjem homogenizer with 6-10 gentle strokes.

-

Immediately add hypertonic solution to restore isotonicity.

-

Centrifuge the homogenate at 900 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer) for subsequent experiments.[14][15]

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

Objective: To determine the enzymatic activity of CPT1 in isolated mitochondria or cell lysates.

Principle: This assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and an acyl-CoA substrate.

Materials:

-

Isolated mitochondria or cell lysate

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM MOPS, pH 7.4)

-

[³H]L-carnitine

-

Palmitoyl-CoA (or other long-chain acyl-CoA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Malonyl-CoA (for inhibition studies)

-

Ice-cold 1 M HCl

-

Water-saturated butanol

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, and the desired concentrations of substrates and inhibitors.

-

Add the mitochondrial preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.

-

Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of the assay.

-

Stop the reaction by adding ice-cold 1 M HCl.

-

Extract the radiolabeled acylcarnitine by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.

-

Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.[16]

Measurement of Fatty Acid Oxidation Rate in Isolated Mitochondria

Objective: To quantify the rate of fatty acid oxidation in isolated mitochondria by measuring oxygen consumption.

Principle: The oxidation of fatty acids in mitochondria consumes oxygen. This consumption can be measured using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)

-

Substrates: Palmitoylcarnitine (B157527) (or palmitoyl-CoA and L-carnitine), Malate (B86768)

-

ADP

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (B1679576) (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Clark-type oxygen electrode or high-resolution respirometer

Procedure:

-

Calibrate the oxygen electrode system with air-saturated respiration buffer.

-

Add a known amount of isolated mitochondria to the chamber containing respiration buffer.

-

Add malate to provide a source of oxaloacetate for the TCA cycle.

-

Add palmitoylcarnitine (or palmitoyl-CoA and L-carnitine) to initiate fatty acid oxidation. This measures the basal rate of respiration (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of respiration (State 3).

-

Add oligomycin to inhibit ATP synthase and measure the leak respiration (State 4o).

-

Add successive titrations of FCCP to determine the maximal uncoupled respiration rate (State 3u).

-

Finally, add rotenone and antimycin A to inhibit the electron transport chain and measure the residual oxygen consumption.

-

Calculate the respiratory control ratio (RCR = State 3 / State 4o) and the P/O ratio (nmol ADP added / natoms oxygen consumed) to assess the quality of the mitochondrial preparation.[10][15][17]

Visualizing the Core Pathways and Workflows

Signaling Pathways

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflows

References

- 1. mmpc.org [mmpc.org]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 4. dshs.texas.gov [dshs.texas.gov]

- 5. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. gclabs.co.kr [gclabs.co.kr]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Blueprint of L-Carnitine: A Technical Guide to its Biosynthesis from Lysine and Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a vital quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy metabolism. While primarily obtained from dietary sources, endogenous biosynthesis from the essential amino acids L-lysine and L-methionine is critical for maintaining L-carnitine homeostasis. This technical guide provides a comprehensive exploration of the L-carnitine biosynthesis pathway, detailing the enzymatic cascade, substrate specifics, and cellular compartmentalization. It presents a consolidation of current quantitative data on enzyme kinetics, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical journey from protein-bound lysine (B10760008) to biologically active L-carnitine. This document is intended to serve as a thorough resource for researchers and professionals investigating metabolic pathways and pursuing the development of therapeutic interventions related to metabolic disorders.

Introduction

L-carnitine's role in cellular energy production is indispensable.[1] Its biosynthesis is a multi-step enzymatic process that occurs across several cellular compartments, primarily in the liver, kidneys, and brain in humans.[1][2] The pathway commences with the post-translational methylation of lysine residues within various proteins, utilizing S-adenosylmethionine (SAM), derived from methionine, as the methyl donor.[3][4] Subsequent proteolysis releases ε-N-trimethyllysine (TML), the first committed precursor in the L-carnitine biosynthesis pathway.[5] Four key enzymatic reactions then convert TML into L-carnitine.[6] Understanding the intricacies of this pathway is paramount for elucidating the pathophysiology of primary and secondary carnitine deficiencies and for the rational design of therapeutic strategies.

The Enzymatic Pathway of L-Carnitine Biosynthesis

The conversion of L-lysine and L-methionine to L-carnitine is a sophisticated biochemical process involving methylation, proteolysis, and four subsequent enzymatic steps.

Formation of ε-N-Trimethyllysine (TML)

The journey to L-carnitine begins not with free lysine, but with lysine residues integrated within polypeptide chains.[4] Specific protein lysine methyltransferases (PKMTs) catalyze the transfer of three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues in proteins such as histones, calmodulin, and myosin.[4] This post-translational modification is a critical regulatory step. Lysosomal or proteasomal degradation of these methylated proteins releases free ε-N-trimethyllysine (TML), which then enters the carnitine biosynthesis pathway.[5]

Step 1: Hydroxylation of ε-N-Trimethyllysine

The first committed step of L-carnitine biosynthesis occurs in the mitochondrial matrix.[7] The enzyme trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD), catalyzes the stereospecific hydroxylation of TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML).[7][8] TMLH is a non-heme iron (Fe²⁺) and 2-oxoglutarate (2-OG)-dependent dioxygenase, requiring molecular oxygen (O₂) and ascorbate (B8700270) as a cofactor.[6][9]

Reaction: ε-N-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-Nε-trimethyl-L-lysine + succinate (B1194679) + CO₂[9]

Step 2: Aldol (B89426) Cleavage of 3-Hydroxy-Nε-trimethyllysine

Following its synthesis in the mitochondria, HTML is transported to the cytosol. Here, it undergoes an aldol cleavage reaction catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA). This reaction yields 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[7] HTMLA is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[6] While the definitive identity of HTMLA in mammals has been elusive, there is strong evidence to suggest that serine hydroxymethyltransferase (SHMT), particularly the cytosolic isoform SHMT1, is responsible for this catalytic step.[10]

Reaction: 3-hydroxy-Nε-trimethyl-L-lysine → 4-N-trimethylaminobutyraldehyde + glycine

Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde

The third step, also occurring in the cytosol, is the oxidation of TMABA to γ-butyrobetaine (GBB), also known as 4-N-trimethylaminobutanoate. This reaction is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), an NAD⁺-dependent enzyme.[6] In humans, this enzyme is identified as aldehyde dehydrogenase family 9 member A1 (ALDH9A1).[11]

Reaction: 4-N-trimethylaminobutyraldehyde + NAD⁺ + H₂O → γ-butyrobetaine + NADH + H⁺

Step 4: Hydroxylation of γ-Butyrobetaine

The final step in L-carnitine biosynthesis is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine. This reaction is catalyzed by the cytosolic enzyme γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase.[12] Similar to TMLH, BBOX is a non-heme iron (Fe²⁺) and 2-oxoglutarate-dependent dioxygenase that requires molecular oxygen and ascorbate.[13] In humans, BBOX activity is predominantly found in the liver, kidney, and to a lesser extent, the brain.[12]

Reaction: γ-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + succinate + CO₂

Quantitative Data on Enzyme Kinetics

The efficiency of the L-carnitine biosynthesis pathway is governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for these enzymes. It is important to note that comprehensive kinetic data, particularly for HTMLA with its specific substrate, is still an active area of research.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Specific Activity | Reference |

| Trimethyllysine Hydroxylase (TMLH) | Rat Kidney | ε-N-trimethyllysine | 1.1 mM | - | - | [14] |

| Rat Kidney | 2-oxoglutarate | 109 µM | - | - | [14] | |

| Rat Kidney | Fe²⁺ | 54 µM | - | - | [14] | |

| Rat Kidney Homogenate | ε-N-trimethyllysine | - | - | 5 nmol/min/mg protein | [9] | |

| 3-Hydroxy-Nε-trimethyllysine Aldolase (HTMLA) / Serine Hydroxymethyltransferase (SHMT) | Rat Lens | L-serine | ~0.25 mM | - | 0.15-2.4 units/mg protein | [5] |

| Plasmodium vivax | L-serine | 0.26 ± 0.04 mM | - | - | [15] | |

| Plasmodium vivax | Tetrahydrofolate | 0.11 ± 0.01 mM | - | - | [15] | |

| 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) | Pseudomonas sp. | 4-N-trimethylaminobutyraldehyde | 7.4 µM | - | 12.4 units/mg protein | [16] |

| Pseudomonas sp. | NAD⁺ | 125 µM | - | - | [16] | |

| γ-Butyrobetaine Hydroxylase (BBOX) | Human Kidney | γ-butyrobetaine | 0.2 mM | - | 2.4 µkat/g protein | [3] |

| Human Kidney | 2-oxoglutarate | 0.3 mM | - | - | [3] | |

| Human Kidney | Oxygen | 5.5% (v/v in gas phase) | - | - | [3] |

Note: Vmax values are often not reported directly in the literature, with specific activity being the more common measure of enzyme velocity. Kinetic parameters for SHMT are for its canonical reaction with serine, as data with 3-hydroxy-Nε-trimethyllysine is scarce.

Experimental Protocols

The study of the L-carnitine biosynthesis pathway relies on robust and reproducible experimental methods. This section provides detailed protocols for the purification and activity assays of the key enzymes involved.

General Experimental Workflow for Studying the L-Carnitine Biosynthesis Pathway

A typical workflow for investigating this metabolic pathway involves several key stages, from sample preparation to data analysis.

Purification and Assay of Trimethyllysine Hydroxylase (TMLH)

Purification Protocol (Adapted from Rat Kidney)

-

Homogenization: Homogenize fresh or frozen rat kidneys in a buffer containing a reducing agent (e.g., 10 mM DTT) and protease inhibitors.

-

Subcellular Fractionation: Perform differential centrifugation to isolate the mitochondrial fraction.

-

Solubilization: Solubilize the mitochondrial membrane proteins using a suitable detergent.

-

Chromatography:

-

Ion Exchange Chromatography: Apply the solubilized protein to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.

-

Hydroxylapatite Chromatography: Further purify the active fractions on a hydroxylapatite column.

-

Gel Filtration Chromatography: Perform a final polishing step using a gel filtration column to isolate the dimeric enzyme.[14]

-

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE and confirm the identity of TMLH by Western blotting or mass spectrometry.

Activity Assay Protocol

This assay measures the formation of 3-hydroxy-Nε-trimethyllysine.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM phosphate buffer, pH 6.5)

-

ε-N-trimethyllysine (substrate)

-

2-oxoglutarate (co-substrate)

-

FeSO₄ (cofactor)

-

Ascorbate (cofactor)

-

Catalase

-

Purified TMLH or mitochondrial extract

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction is linear with respect to time and protein concentration.[9]

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Analysis:

-

HPLC: Separate and quantify the product, 3-hydroxy-Nε-trimethyllysine, using reverse-phase HPLC.

-

LC-MS/MS: For higher sensitivity and specificity, use LC-MS/MS to detect and quantify the product.

-

Purification and Assay of 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH)

Purification Protocol (Adapted from Pseudomonas sp. and Mammalian Liver)

-

Cell Lysis/Homogenization: Disrupt bacterial cells by sonication or homogenize mammalian liver tissue in a suitable buffer containing a reducing agent (e.g., 1 mM DTT).[11][16]

-

Chromatography:

-

Purity Assessment: Assess the purity of the enzyme by native and SDS-PAGE. The native enzyme from Pseudomonas sp. is a trimer of identical 55 kDa subunits.[16]

Activity Assay Protocol

This assay measures the NAD⁺-dependent oxidation of TMABA by monitoring the increase in NADH absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., 150 mM potassium phosphate buffer, pH 7.5)

-

NAD⁺

-

Purified TMABA-DH or cytosolic extract

-

-

Initiation and Measurement: Initiate the reaction by adding 4-N-trimethylaminobutyraldehyde. Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Purification and Assay of γ-Butyrobetaine Hydroxylase (BBOX)

Purification Protocol (Adapted from Human Kidney and Rat Liver)

-

Homogenization and Centrifugation: Homogenize the tissue in a suitable buffer and obtain the high-speed supernatant (100,000 x g).[3]

-

Ammonium Sulfate (B86663) Fractionation: Precipitate the enzyme using a specific range of ammonium sulfate saturation.[3]

-

Chromatography:

-

DEAE-Cellulose Chromatography: Apply the resuspended pellet to a DEAE-cellulose column and elute with a salt gradient.[3]

-

Hydroxylapatite Chromatography: Further purify the active fractions on a hydroxylapatite column.[3]

-

Affinity Chromatography: For higher purity, an affinity column with a BBOX inhibitor like 3-(2,2,2-trimethylhydrazinium)propionate (THP) as the ligand can be used.[4]

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Activity Assay Protocol (Radiometric)

This is a highly sensitive assay that measures the formation of radiolabeled L-carnitine.[17]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM phosphate buffer, pH 6.5)

-

[³H]γ-butyrobetaine (radiolabeled substrate)

-

2-oxoglutarate

-

FeSO₄

-

Ascorbate

-

Catalase

-

Purified BBOX or tissue homogenate

-

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Reaction Termination and Separation: Stop the reaction with a strong acid. Separate the radiolabeled L-carnitine product from the unreacted [³H]γ-butyrobetaine using a Dowex 50-X8 cation exchange column.[17]

-

Quantification: Elute the [³H]L-carnitine and quantify the radioactivity using a scintillation counter.

Signaling Pathways and Logical Relationships

The biosynthesis of L-carnitine is a spatially organized process, with enzymes and intermediates distributed across different cellular compartments. The following diagram illustrates the logical flow of the pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]

- 3. Gamma-butyrobetaine hydroxylase in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of the rat liver gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 7. 4-N-trimethylaminobutyraldehyde dehydrogenase: purification and characterization of an enzyme from Pseudomonas sp. 13CM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine biosynthesis. Hydroxylation of N6-trimethyl-lysine to 3-hydroxy-N6-trimethyl-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 13. Carnitine biosynthesis. Purification of gamma-butyrobetaine hydroxylase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gamma-Butyrobetaine hydroxylase activity is not rate limiting for carnitine biosynthesis in the human infant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

The Physiological Roles of Carnitine Esters: A Technical Guide for Researchers

For correspondence: [AI Assistant's Contact Information]

Abstract

Carnitine and its esterified forms are pivotal molecules in cellular metabolism, extending far beyond their well-established role in fatty acid oxidation. This technical guide provides an in-depth exploration of the physiological functions of carnitine esters in the human body, with a focus on their metabolic significance, involvement in cellular signaling, and implications in health and disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of these multifaceted compounds.

Introduction: The Carnitine Pool and its Esters

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyrate) is a conditionally essential nutrient, endogenously synthesized from the amino acids lysine (B10760008) and methionine, and also obtained from dietary sources, primarily red meat.[1] Within the body, carnitine exists as free carnitine and a variety of acylcarnitines, collectively known as the carnitine pool. These esters are formed through the reversible esterification of the hydroxyl group of carnitine with acyl-Coenzyme A (acyl-CoA) molecules of varying chain lengths. This process is catalyzed by a family of enzymes called carnitine acyltransferases.